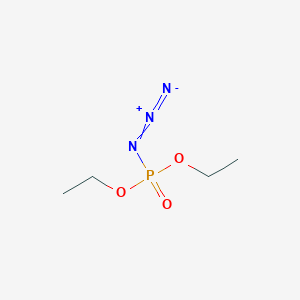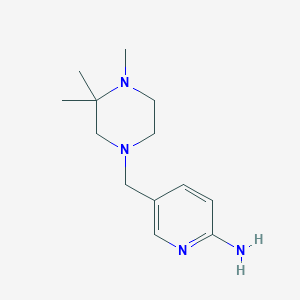![molecular formula C7H6N6O2 B8511925 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid](/img/structure/B8511925.png)
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid
Overview
Description
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction leads to the formation of the tetrazole ring, which is then coupled with a pyrazine derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole or pyrazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the modulation of specific biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
[5-(1H-tetrazol-5-yl)isophthalic acid]: This compound also features a tetrazole ring and is used in the synthesis of metal-organic frameworks.
[4-(1H-tetrazol-5-yl)benzoic acid]: Another tetrazole-containing compound with applications in medicinal chemistry.
Uniqueness
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is unique due to the combination of the tetrazole and pyrazine rings, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H6N6O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H6N6O2/c14-7(15)1-5-2-9-6(3-8-5)13-4-10-11-12-13/h2-4H,1H2,(H,14,15) |
InChI Key |
ZFIWIMXBFRYRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)
![1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one](/img/structure/B8511849.png)


![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)


![2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
![2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine](/img/structure/B8511891.png)
![1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8511893.png)
![8-Chloromethyl-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8511907.png)


![2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-](/img/structure/B8511932.png)
